

Illuminating the Structure of 4-Chloropyridazin-3-ol: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 4-Chloropyridazin-3-ol

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For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical checkpoint. This guide provides a comprehensive comparison of spectroscopic data to facilitate the accurate identification of **4-Chloropyridazin-3-ol**, distinguishing it from potential isomers and impurities through detailed analysis of its ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry profiles.

The synthesis of functionalized pyridazine scaffolds is a cornerstone in the development of novel therapeutics. Among these, **4-Chloropyridazin-3-ol** serves as a valuable intermediate. However, its synthesis can potentially yield isomeric byproducts, such as 5-Chloropyridazin-3-ol and 6-Chloropyridazin-3-ol, which possess the same molecular formula and weight, making their differentiation by mass spectrometry alone challenging. This guide presents a comparative analysis of their spectroscopic characteristics to ensure the unambiguous structural confirmation of **4-Chloropyridazin-3-ol** products.

Spectroscopic Data Comparison

The following tables summarize the predicted and known spectroscopic data for **4-Chloropyridazin-3-ol** and its common isomers. It is important to note that pyridazin-3-ol compounds can exist in tautomeric equilibrium with their corresponding pyridazin-3(2H)-one form. The presented data reflects the pyridazin-3-ol tautomer, but the presence of the keto form may influence the observed spectra, particularly in different solvents.

^1H NMR Spectral Data

Solvent: DMSO-d₆

Compound	H-5 Chemical Shift (ppm)	H-6 Chemical Shift (ppm)	Other Protons (ppm)
4-Chloropyridazin-3-ol	~7.5-7.7 (d)	~7.9-8.1 (d)	-
5-Chloropyridazin-3-ol	-	~7.8-8.0 (s)	H-4: ~7.3-7.5 (s)
6-Chloropyridazin-3-ol	~7.1-7.3 (d)	-	H-4: ~7.6-7.8 (d)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values. Coupling constants (J) are expected to be in the range of 2-3 Hz for adjacent protons on the pyridazine ring.

¹³C NMR Spectral Data

Solvent: DMSO-d₆

Compound	C-3	C-4	C-5	C-6
4-Chloropyridazin-3-ol	~155-158	~128-131	~125-128	~145-148
5-Chloropyridazin-3-ol	~156-159	~120-123	~130-133	~140-143
6-Chloropyridazin-3-ol	~157-160	~123-126	~128-131	~148-151

Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption Range (cm ⁻¹)
O-H stretch (hydroxyl)	3200-3600 (broad)
N-H stretch (lactam tautomer)	3100-3300 (broad)
C=O stretch (lactam tautomer)	1650-1700 (strong)
C=N stretch	1580-1620
C=C stretch (aromatic)	1400-1500
C-Cl stretch	700-800

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of **4-Chloropyridazin-3-ol** is expected to show a prominent molecular ion peak (M^+) at m/z 130 and a characteristic $M+2$ peak with approximately one-third the intensity of the M^+ peak, indicative of the presence of a single chlorine atom.

Expected Fragmentation Pattern:

- m/z 130/132: Molecular ion ($[M]^+$)
- m/z 102/104: Loss of CO
- m/z 95: Loss of Cl
- m/z 67: Subsequent loss of N_2 from the m/z 95 fragment

Experimental Protocols

Synthesis of 4-Chloropyridazin-3-ol

A plausible synthetic route to **4-Chloropyridazin-3-ol** involves the selective hydrolysis of 3,4-dichloropyridazine.

Materials:

- 3,4-dichloropyridazine

- Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
- Hydrochloric acid (HCl) for acidification
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve 3,4-dichloropyridazine in a suitable solvent.
- Add the aqueous base solution dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and carefully acidify with HCl to a pH of approximately 3-4.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

Sample Preparation:

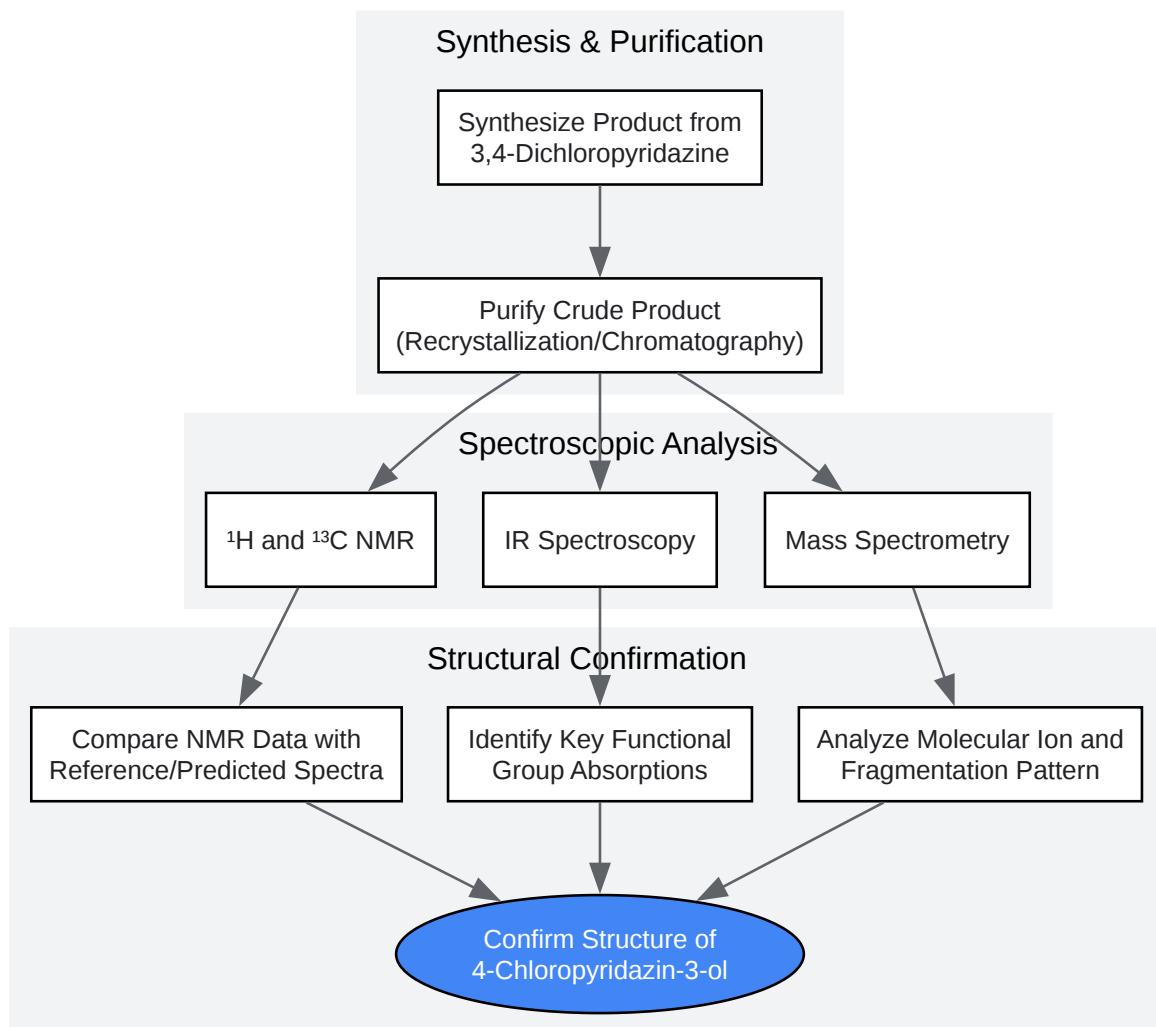
- NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
- MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation:

- NMR: A 400 MHz or higher field NMR spectrometer.
- IR: A Fourier-transform infrared (FT-IR) spectrometer.
- MS: An electron ionization mass spectrometer (EI-MS).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the **4-Chloropyridazin-3-ol** structure.



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Workflow for Spectroscopic Confirmation

By adhering to the detailed spectroscopic comparisons and experimental protocols outlined in this guide, researchers can confidently verify the structure of their synthesized **4-Chloropyridazin-3-ol**, ensuring the integrity of their starting materials for subsequent stages of drug discovery and development.

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